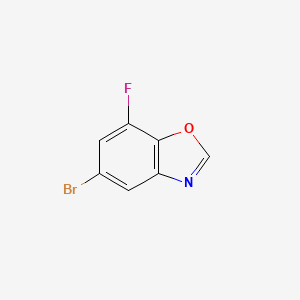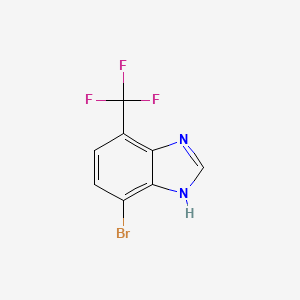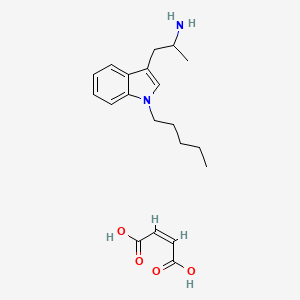
alpha-Methyl-1-pentyl-1H-indole-3-ethanamine (2Z)-2-Butenedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-Methyl-1-pentyl-1H-indole-3-ethanamine (2Z)-2-Butenedioate is a synthetic compound that belongs to the class of indole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Methyl-1-pentyl-1H-indole-3-ethanamine (2Z)-2-Butenedioate typically involves multiple steps, starting from readily available precursors. The key steps may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Alkylation: Introduction of the pentyl group at the nitrogen atom of the indole ring can be done using alkyl halides in the presence of a base.
Amination: The ethanamine side chain can be introduced through reductive amination or other suitable methods.
Formation of the Butenedioate Salt: The final step involves the reaction of the amine with maleic acid to form the (2Z)-2-Butenedioate salt.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.
化学反应分析
Types of Reactions
Alpha-Methyl-1-pentyl-1H-indole-3-ethanamine (2Z)-2-Butenedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of alpha-Methyl-1-pentyl-1H-indole-3-ethanamine (2Z)-2-Butenedioate involves its interaction with specific molecular targets and pathways. These may include:
Receptor Binding: The compound may bind to specific receptors, modulating their activity.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound may influence signal transduction pathways, leading to changes in cellular functions.
相似化合物的比较
Alpha-Methyl-1-pentyl-1H-indole-3-ethanamine (2Z)-2-Butenedioate can be compared with other indole derivatives, such as:
Tryptamine: A naturally occurring indole derivative with similar structural features.
Serotonin: A neurotransmitter with an indole core, involved in various physiological processes.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole structure.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the butenedioate salt, which may confer distinct chemical and biological properties.
属性
分子式 |
C20H28N2O4 |
|---|---|
分子量 |
360.4 g/mol |
IUPAC 名称 |
(Z)-but-2-enedioic acid;1-(1-pentylindol-3-yl)propan-2-amine |
InChI |
InChI=1S/C16H24N2.C4H4O4/c1-3-4-7-10-18-12-14(11-13(2)17)15-8-5-6-9-16(15)18;5-3(6)1-2-4(7)8/h5-6,8-9,12-13H,3-4,7,10-11,17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI 键 |
WKIRJXDKBLEDRV-BTJKTKAUSA-N |
手性 SMILES |
CCCCCN1C=C(C2=CC=CC=C21)CC(C)N.C(=C\C(=O)O)\C(=O)O |
规范 SMILES |
CCCCCN1C=C(C2=CC=CC=C21)CC(C)N.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tri[(16-hydroxy)oleoyl]glycerol](/img/structure/B13439851.png)
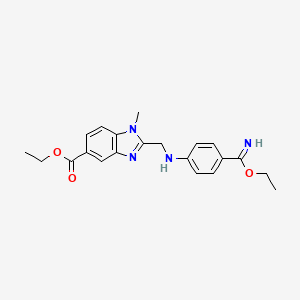
![(R)-N-(Naphthalen-2-ylmethyl)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethanamine](/img/structure/B13439871.png)
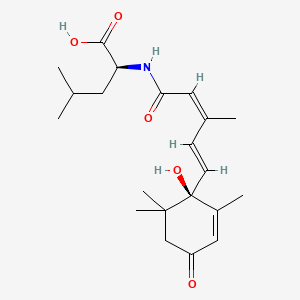
![N-Methyl-2-[[4-[(3,4,5-Trimethoxyphenyl)amino]-1,3,5-Triazin-2-Yl]amino]benzamide](/img/structure/B13439885.png)
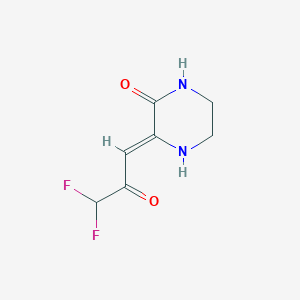
![3-[2-Hydroxy-4-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B13439893.png)
![tert-Butyl 2-methyl-3-oxospiro[isoindoline-1,4'-piperidine]-1'-carboxylate](/img/structure/B13439906.png)
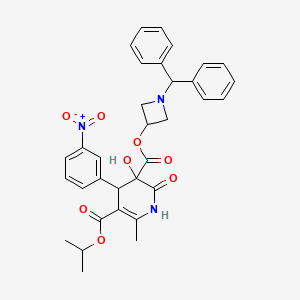

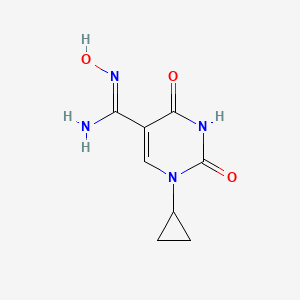
![6-Deoxy-3-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-6-nitro-alpha-D-glucofuranose](/img/structure/B13439934.png)
